

Frovatriptan chemical structure and synthesis pathways

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Compound of Interest		
Compound Name:	Frovatriptan	
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An In-depth Technical Guide to the Chemical Structure and Synthesis Pathways of **Frovatriptan**

Introduction

Frovatriptan is a selective serotonin (5-HT) receptor agonist belonging to the triptan class of drugs, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes.[1][2][3] It is primarily used for the acute treatment of migraine headaches.[1] Developed by Vernalis, its chemical structure is notably distinct from other triptans, featuring a tetrahydrocarbazole core.[1] This guide provides a detailed examination of **Frovatriptan**'s chemical properties and explores its principal synthesis pathways, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Frovatriptan is chemically designated as (+)-(R)-3-Methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole.[1] The active pharmaceutical ingredient is typically supplied as **frovatriptan** succinate monohydrate, a white to off-white powder soluble in water.[2][4]

Key Chemical Identifiers:

- IUPAC Name: (6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide[3]
- CAS Number: 158747-02-5[1][3]



Molecular Formula: C14H17N3O[1][3]

Molar Mass: 243.310 g·mol-1[1]

The core of the **Frovatriptan** molecule is a tricyclic tetrahydrocarbazole system. The stereochemistry at the C3 position is of the (R)-configuration, which is crucial for its pharmacological activity.

Caption: Chemical structure and key identifiers of **Frovatriptan**.

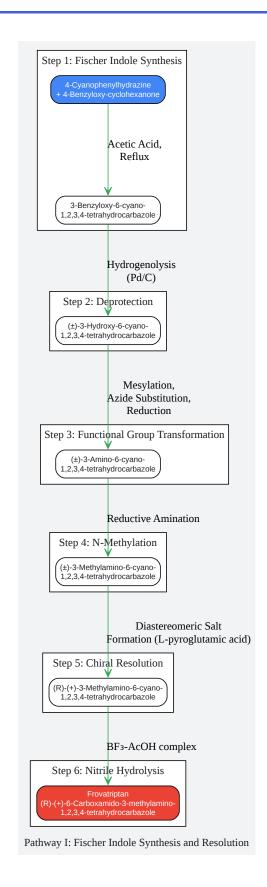
Synthesis Pathways

The synthesis of **Frovatriptan**, particularly its enantiomerically pure (R)-form, involves multistep chemical processes. The most common strategies employ a Fischer indole synthesis to construct the core tetrahydrocarbazole ring system, followed by chiral resolution or asymmetric synthesis to obtain the desired enantiomer.

Pathway I: Fischer Indole Synthesis and Chiral Resolution

A prevalent industrial synthesis route involves the construction of the racemic tetrahydrocarbazole core, followed by resolution to isolate the (R)-enantiomer. A key patent outlines this approach, which can be broken down into several stages.





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Caption: Overview of a synthetic route to **Frovatriptan** via Fischer indole synthesis.



Experimental Protocol: Step 6 - Nitrile Hydrolysis

This protocol is adapted from patent literature describing the conversion of the cyano intermediate to the final carboxamide.[5][6]

- Reaction Setup: The optically pure (R)-(+)-3-methylamino-6-cyano-1,2,3,4tetrahydrocarbazole L-pyroglutamic acid salt is treated with a boron-trifluoride-acetic acid complex.
- Reaction Conditions: The mixture is stirred, and the progress of the reaction is monitored by a suitable chromatographic technique (e.g., HPLC).
- Work-up: Upon completion, the reaction mixture is carefully basified with a sodium hydroxide solution.
- Extraction: The aqueous layer is extracted multiple times with an organic solvent such as n-butanol.
- Isolation: The combined organic layers are concentrated to yield the crude **Frovatriptan** free base.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to achieve high chemical and optical purity (>99.8%).
 [5]

Quantitative Data Summary for Pathway I

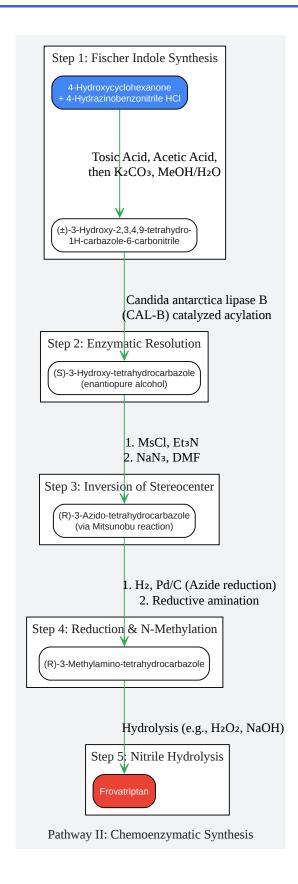


Step	Product	Reagents/C onditions	Yield	Purity	Reference
1	3-Benzyloxy- 6-cyano- tetrahydrocar bazole	Acetic Acid, Reflux	Not specified	Column Chromatogra phy	[5]
5	(R)- enantiomer salt	L- pyroglutamic acid	Not specified	>99.5% optical purity	[5]
6	Frovatriptan Base	BF₃-AcOH, NaOH work- up	Low yield reported due to side products	>99.8% (after purification)	[5]
Salt Formation	Frovatriptan Succinate	Succinic acid, Methanol/Wat er	91%	>99.9% chemical & optical	[5]

Pathway II: Chemoenzymatic Asymmetric Synthesis

To overcome challenges associated with chiral resolution, such as the loss of 50% of the material, chemoenzymatic methods have been developed. These routes introduce chirality early in the synthesis using enzymes, leading to a more efficient process.





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Caption: Chemoenzymatic route for the asymmetric synthesis of **Frovatriptan**.



Experimental Protocol: Step 1 - Fischer Indolization

This protocol is based on a described chemoenzymatic synthesis route.[7]

- Reaction Setup: 4-hydroxycyclohexanone (1 equivalent) and 4-hydrazinobenzonitrile hydrochloride (1 equivalent) are combined in acetic acid.
- Reaction Conditions: The mixture is heated under the influence of tosic acid. This initially forms an acetate intermediate.
- Deacetylation: To obtain the desired alcohol, potassium carbonate (K₂CO₃) is added, and the reaction is heated to 45 °C in a 1:1 mixture of water and methanol.
- Isolation: After the reaction is complete, the product, racemic 3-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile, is isolated.

Quantitative Data Summary for Pathway II

Step	Product	Reagents/C onditions	Yield	Purity	Reference
1	(±)-3- Hydroxy- tetrahydrocar bazole	TsOH, AcOH; then K ₂ CO ₃ , MeOH/H ₂ O	70%	Not specified	[7]
2	(S)-3- Hydroxy- tetrahydrocar bazole	Candida antarctica lipase B	Not specified	>99% enantiomeric purity	[7]

Conclusion

The synthesis of **Frovatriptan** is a complex process that highlights key transformations in modern medicinal chemistry. While classical routes relying on Fischer indole synthesis followed by chiral resolution are established for large-scale production, they can be inefficient due to the resolution step. Newer chemoenzymatic strategies offer a more elegant and efficient alternative by establishing the critical stereocenter early in the synthesis with high enantioselectivity. The



choice of synthetic pathway in a drug development setting will ultimately depend on factors such as cost, scalability, and regulatory considerations. This guide provides a foundational understanding of these synthetic approaches, equipping researchers with the core knowledge needed for further investigation and process optimization.

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